molecular formula C7H7F5N2O B8557838 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole

5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B8557838
M. Wt: 230.14 g/mol
InChI Key: AGXPLJDEOKTGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole is an organic compound with the molecular formula C7H7F5N2O. This compound is characterized by the presence of a pyrazole ring substituted with difluoromethoxy, dimethyl, and trifluoromethyl groups. It is a white solid that is soluble in organic solvents such as ethanol and dimethylformamide .

Preparation Methods

The synthesis of 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole typically involves organic synthesis reactions. One common method involves the reaction of 1-methyl-3-trifluoromethyl-4-chloromethyl-5-difluoromethoxy-1H-pyrazole with suitable reagents under controlled conditions . The reaction conditions often include the use of bases and solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets and pathways. For instance, in herbicidal applications, it inhibits several fatty acid elongation steps necessary for shoot formation and cell proliferation in plants. This interference with new plant growth occurs at the apical meristem and the coleoptile[7][7].

Comparison with Similar Compounds

5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H7F5N2O

Molecular Weight

230.14 g/mol

IUPAC Name

5-(difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C7H7F5N2O/c1-3-4(7(10,11)12)13-14(2)5(3)15-6(8)9/h6H,1-2H3

InChI Key

AGXPLJDEOKTGGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(F)(F)F)C)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into 78.6 g (436.4 mmol) of 1,4-dimethyl-5-hydroxy-3-trifluoromethyl-1H-pyrazole in 500 ml of 2-propanol was added 153.1 g (2728.6 mmol) of powdery potassium hydroxide at room temperature, followed by stirring. Furthermore, an excess amount of chlorodifluoromethane was introduced into the reaction solution under stirring. Thereafter, the reaction temperature once rose to 70° C. by exothermic heat and then returned to room temperature after 2 hours. After the completion of the reaction was confirmed, the reaction solution was poured into water and extracted with ethyl acetate. The resulting organic layer was washed with water and saline, successively, and then dried over anhydrous magnesium sulfate. The solvent was removed by evaporation under reduced pressure and the residue was distilled to obtain 88.9 g (yield: 88.5%) of 5-difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole as a colorless transparent liquid.
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